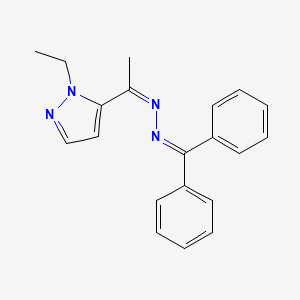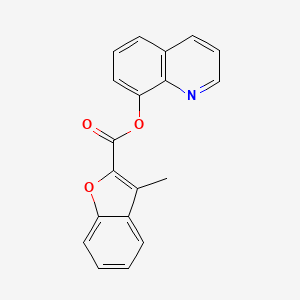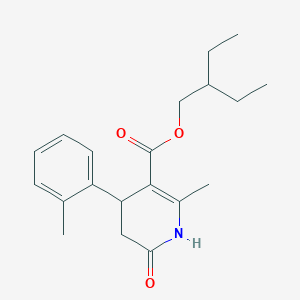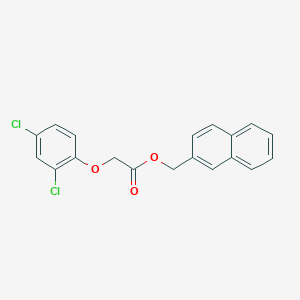![molecular formula C14H15ClN4O4S B4580806 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B4580806.png)
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-(3-methoxybenzylidene)acetohydrazide
Übersicht
Beschreibung
2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-(3-methoxybenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C14H15ClN4O4S and its molecular weight is 370.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.0502538 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has highlighted the synthesis of sulfonamide derivatives showing significant antibacterial activities against various strains such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. For instance, Mohamed (2007) synthesized pyridazinyl sulfonamide derivatives evaluated for their antibacterial activity, demonstrating the potential of similar compounds in treating bacterial infections (Mohamed, 2007).
Enzyme Inhibition
Compounds structurally related to the one have been investigated for their inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase. These enzyme inhibitors are important for developing treatments for conditions like glaucoma and Alzheimer's disease. Kucukoglu et al. (2016) synthesized polymethoxylated-pyrazoline benzene sulfonamides and tested their inhibitory effects on carbonic anhydrase isoenzymes, showing potential therapeutic applications (Kucukoglu et al., 2016).
Antihypertensive Activity
The antihypertensive α-blocking activity of thiosemicarbazides, triazoles, and Schiff bases derived from similar starting materials has been explored, providing insights into their potential use in managing hypertension. Abdel-Wahab et al. (2008) reported on the synthesis and reactions of such compounds, highlighting their promising antihypertensive properties and low toxicity (Abdel-Wahab et al., 2008).
Structural and Molecular Docking Studies
Structural characterization and molecular docking studies of compounds similar to the mentioned chemical have been conducted to understand their interaction with biological targets, which is crucial for drug design and discovery. Karrouchi et al. (2021) synthesized and characterized E-MBPC, conducting molecular docking studies to explore its potential as an anti-diabetic agent (Karrouchi et al., 2021).
Eigenschaften
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methylsulfonyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4S/c1-23-13-4-2-3-11(5-13)6-16-18-14(20)9-24(21,22)10-19-8-12(15)7-17-19/h2-8H,9-10H2,1H3,(H,18,20)/b16-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGGQEWNUQSDPB-OMCISZLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CS(=O)(=O)CN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CS(=O)(=O)CN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4580727.png)
![2-cyano-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-N-(2-thienylmethyl)acrylamide](/img/structure/B4580735.png)

![2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4580743.png)
![3-[4-(allyloxy)-2-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4580745.png)
![3-chloro-4-fluoro-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4580752.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4580753.png)
![2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B4580755.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580756.png)


![ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4580799.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4580802.png)